molecular formula C16H14ClN3S B1195537 4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1195537
M. Wt: 315.8 g/mol
InChI Key: DVHVILYRNLYZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Molecular Structure and Synthesis

  • 4-(4-Chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione has been synthesized through a hetero-cyclization reaction, characterized by X-ray crystallography, NMR, IR, UV spectroscopy, and microelemental analysis. This compound exists as the thione tautomer and demonstrates significant orthogonal geometry in its molecular structure (Yeo, Azizan, & Tiekink, 2019).
  • The compound has been compared with related structures for understanding its molecular geometry and stability, using both experimental and theoretical methods like X-ray diffraction and DFT calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Spectroscopic Properties and Crystal Structure

  • Investigations into the spectroscopic properties and crystal structures of similar compounds have been conducted, highlighting the importance of halogen bonding in stabilizing the crystal structure (Mirosław, Plech, & Wujec, 2015).
  • The molecular structure of 4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione and its derivatives has been studied extensively, including the analysis of its conformational and energetic features (Saeed, Ashraf, Nadeem, Simpson, Pérez, & Erben, 2019).

Applications in Chemical and Material Sciences

  • The compound has been used in the synthesis of metal complexes for photostability studies, indicating its potential application in material sciences and photodegradation studies (Al-khazraji & Al Hassani, 2020).
  • Research has also focused on synthesizing and characterizing Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, demonstrating the compound’s versatility in creating a range of chemical entities (Yu-gu, 2015).

properties

Product Name

4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14ClN3S/c17-13-7-9-14(10-8-13)20-15(18-19-16(20)21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)

InChI Key

DVHVILYRNLYZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=C(C=C3)Cl

solubility

2.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
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4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

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